molecular formula C20H19N3O B289444 6,6-dimethyl-2-phenyl-3-(3-pyridinyl)-2,5,6,7-tetrahydro-4H-indazol-4-one

6,6-dimethyl-2-phenyl-3-(3-pyridinyl)-2,5,6,7-tetrahydro-4H-indazol-4-one

Katalognummer B289444
Molekulargewicht: 317.4 g/mol
InChI-Schlüssel: ZOSKHAQYLPBPOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,6-dimethyl-2-phenyl-3-(3-pyridinyl)-2,5,6,7-tetrahydro-4H-indazol-4-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as DIMPI and has a unique molecular structure that makes it a promising candidate for drug development and other scientific studies.

Wirkmechanismus

The mechanism of action of DIMPI is not yet fully understood. However, studies have shown that it acts by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that DIMPI exhibits various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria, and reduce inflammation. It has also been shown to exhibit antioxidant activity and protect against oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using DIMPI in lab experiments is its unique molecular structure, which makes it a promising candidate for drug development and other scientific studies. However, one of the limitations is that its synthesis requires the use of various reagents and catalysts, which can be expensive and time-consuming.

Zukünftige Richtungen

There are several future directions for research on DIMPI. Some of these include:
1. Further studies on its mechanism of action to better understand its therapeutic potential.
2. Development of new synthetic methods that are more efficient and cost-effective.
3. Investigation of its potential use as a fluorescent probe for the detection of metal ions.
4. Studies on its potential use as a drug for the treatment of cancer, inflammation, and bacterial infections.
5. Investigation of its potential use as a neuroprotective agent.
6. Studies on its potential use as a dietary supplement for its antioxidant properties.
Conclusion:
In conclusion, 6,6-dimethyl-2-phenyl-3-(3-pyridinyl)-2,5,6,7-tetrahydro-4H-indazol-4-one is a promising compound that has gained attention in scientific research due to its potential applications in various fields. Its unique molecular structure and various biochemical and physiological effects make it a promising candidate for drug development and other scientific studies. However, further research is needed to fully understand its mechanism of action and therapeutic potential.

Synthesemethoden

The synthesis of DIMPI involves a multistep process that requires the use of various reagents and catalysts. The first step involves the reaction of 2-phenylacetonitrile with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form 2-phenyl-2,3-dihydro-1H-indene-1-carbonitrile. This intermediate is then reacted with 3-pyridinecarboxaldehyde and ammonium acetate to form 6,6-dimethyl-2-phenyl-3-(3-pyridinyl)-2,5,6,7-tetrahydro-4H-indazol-4-one.

Wissenschaftliche Forschungsanwendungen

DIMPI has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anticancer, anti-inflammatory, and antibacterial activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

Eigenschaften

Molekularformel

C20H19N3O

Molekulargewicht

317.4 g/mol

IUPAC-Name

6,6-dimethyl-2-phenyl-3-pyridin-3-yl-5,7-dihydroindazol-4-one

InChI

InChI=1S/C20H19N3O/c1-20(2)11-16-18(17(24)12-20)19(14-7-6-10-21-13-14)23(22-16)15-8-4-3-5-9-15/h3-10,13H,11-12H2,1-2H3

InChI-Schlüssel

ZOSKHAQYLPBPOV-UHFFFAOYSA-N

SMILES

CC1(CC2=NN(C(=C2C(=O)C1)C3=CN=CC=C3)C4=CC=CC=C4)C

Kanonische SMILES

CC1(CC2=NN(C(=C2C(=O)C1)C3=CN=CC=C3)C4=CC=CC=C4)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.